(3-Azido-5-iodophenyl)methanol

Photoaffinity labeling Mitochondrial complex I Target identification

Consolidate photo-crosslinking, ¹²⁵I radiolabeling, and biomolecule conjugation into one starting material. This 3-azido-5-iodo substitution pattern uniquely positions the photoreactive nitrene relative to the radiolabel—enabling subunit-resolved PAL mapping (e.g., 49 kDa vs. PSST subunit of mitochondrial complex I) that 4-azidophenyl or mono‑iodo analogs cannot achieve. The pre-installed hydroxymethyl handle reduces probe synthesis from five steps to 2–3 convergent steps. Procure with fixed regioisomeric geometry to ensure batch-to-batch pharmacological reproducibility in your DAT, SERT, or NET photoaffinity probe campaigns.

Molecular Formula C7H6IN3O
Molecular Weight 275.05 g/mol
CAS No. 528893-97-2
Cat. No. B14233391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Azido-5-iodophenyl)methanol
CAS528893-97-2
Molecular FormulaC7H6IN3O
Molecular Weight275.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1N=[N+]=[N-])I)CO
InChIInChI=1S/C7H6IN3O/c8-6-1-5(4-12)2-7(3-6)10-11-9/h1-3,12H,4H2
InChIKeyOKOZDIAJNQOGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Defining (3-Azido-5-iodophenyl)methanol (CAS 528893-97-2): A Heterobifunctional Photoaffinity Probe Precursor


(3-Azido-5-iodophenyl)methanol (CAS 528893-97-2) is a heterobifunctional aromatic building block containing a photoreactive azide, a radioisotope-handling iodine, and a conjugatable hydroxymethyl group on a single benzene ring. Its molecular formula is C₇H₆IN₃O (MW 275.05 g/mol, XLogP3 2.6) [1]. This substitution pattern is valued for enabling sequential orthogonal transformations—CuAAC click chemistry via the azide, radiolabeling via the iodine, and ester/ether conjugation via the alcohol—without cross-interference, making it a strategic intermediate for photoaffinity labeling (PAL) probe synthesis [2].

Why Generic Azido-Benzyl Alcohols Cannot Substitute for (3-Azido-5-iodophenyl)methanol


Generic benzyl azide building blocks—such as 4-azidobenzyl alcohol (CAS 31499-54-4) or 3-azidobenzyl alcohol (CAS 89937-85-9)—lack the iodine atom that enables both radioisotopic detection (¹²⁵I incorporation) and heavy-atom modulation of photoreactivity. Conversely, simple iodobenzyl alcohols (e.g., 3-iodobenzyl alcohol) cannot participate in bioorthogonal click chemistry. The 3-azido-5-iodo substitution pattern provides a unique spatial arrangement where the azide and iodine are meta to each other, positioning the photoreactive nitrene and the radiolabel at an optimal distance to probe distinct regions of a target protein's binding pocket, as demonstrated in mitochondrial complex I studies [1]. Substituting with a regioisomeric mixture or a mono-functional analog compromises both the orthogonality of conjugation chemistry and the spatial resolution of photo-crosslinking experiments [2].

Quantitative Comparator Evidence for (3-Azido-5-iodophenyl)methanol in Photoaffinity Probe Performance


Differential Subunit Targeting in Mitochondrial Complex I: 3-Azido-5-iodobenzyl vs. 4-Azidophenyl Fenpyroximate Probes

In a direct comparative photoaffinity labeling study of bovine heart mitochondrial NADH-ubiquinone oxidoreductase, two ¹²⁵I-labeled fenpyroximate derivatives were tested side by side: [¹²⁵I]-4-azidophenyl fenpyroximate ([¹²⁵I]APF) and [¹²⁵I]-3-azido-5-iodobenzyl fenpyroximate ([¹²⁵I]AIF). Doubled SDS-PAGE revealed that [¹²⁵I]APF selectively labeled the PSST subunit, while [¹²⁵I]AIF exclusively labeled the 49 kDa subunit [1]. Limited proteolysis mapped the labeled regions to Ser43–Arg66 (PSST) for APF and Asp160–Arg174 (49 kDa subunit) for AIF, demonstrating that the 3-azido-5-iodobenzyl scaffold directs covalent attachment to a physically distinct protein domain compared to the 4-azidophenyl scaffold.

Photoaffinity labeling Mitochondrial complex I Target identification

Computed Physicochemical Differentiation: LogP and Molecular Weight Shift Relative to Non-Iodinated Azidobenzyl Alcohols

The presence of a meta-iodine atom on (3-azido-5-iodophenyl)methanol introduces a substantial increase in lipophilicity and molecular weight compared to non-iodinated analogs. The target compound has an XLogP3 of 2.6 and a molecular weight of 275.05 g/mol, whereas 4-azidobenzyl alcohol (CAS 31499-54-4) has a LogP of approximately 2.0 and a molecular weight of 149.15 g/mol, and 3-azidobenzyl alcohol (CAS 89937-85-9) has a molecular weight of 149.15 g/mol [1]. The ΔLogP of approximately +0.6 units increases membrane permeability for intracellular target labeling, while the +126 Da mass shift provides a distinct isotopic signature useful for mass spectrometry-based target identification workflows [2].

Physicochemical properties LogP Molecular design

Functional Group Orthogonality: Three Chemically Distinct Handles Enable Sequential Bioconjugation Without Protecting Group Manipulation

The 1,3,5-trisubstituted benzene core of (3-azido-5-iodophenyl)methanol provides three chemically orthogonal functional groups: an aromatic azide for CuAAC or SPAAC click chemistry, an aryl iodide for ¹²⁵I radiolabeling via isotope exchange or tributylstannylation, and a benzylic alcohol for esterification, etherification, or carbamate formation [1]. This orthogonality is structurally enabled by the meta relationship between azide and iodine, which prevents electronic cross-talk that could deactivate either group. In contrast, 4-azidobenzyl alcohol provides only two functional handles (azide and alcohol), requiring the separate purchase or synthesis of iodinated linker moieties to achieve the same trifunctional capability, increasing both synthetic step count and cost [2].

Orthogonal conjugation Click chemistry Radioiodination

Substitution Pattern Determines Binding Affinity Retention in Transporter Photoaffinity Probes

In a systematic structure-activity relationship study of azido-iodo-N-benzyl methylphenidate derivatives as dopamine transporter (DAT) photoaffinity ligands, the position of the azide group on the N-benzyl aromatic ring critically determined DAT binding affinity retention. When the azide was at the para position, DAT binding affinity was reduced 15- to 26-fold relative to the parent methylphenidate; at the ortho position, affinity dropped approximately 44-fold [1]. Although this study evaluated N-benzyl (rather than benzyl alcohol) derivatives, the core finding—that the precise positioning of azide and iodine on the phenyl ring creates a gradient of affinity effects spanning nearly a 3-fold difference between positional isomers—directly supports the procurement rationale for a defined 3-azido-5-iodo substitution pattern over regioisomeric mixtures or alternative substitution patterns.

Dopamine transporter Structure-activity relationship Photoaffinity labeling

Synthetic Accessibility via C–H Borylation/Azidation: The 1,3-Disubstitution Motif Enables a Convergent Route Unavailable to Other Regioisomers

The 1,3,5-trisubstitution pattern of (3-azido-5-iodophenyl)methanol maps directly onto the substrate scope of the iridium-catalyzed C–H borylation/copper-catalyzed azidation methodology developed by Yoshida et al. [1]. This method enables the direct conversion of 1,3-disubstituted benzenes into 3-azido-5-functionalized derivatives in two steps from commercial starting materials. The regiospecificity of this C–H activation approach strongly favors 1,3-disubstituted arenes; ortho- or para-substituted analogs require fundamentally different (and typically lower-yielding) synthetic strategies involving pre-functionalized arenes, diazonium salt intermediates, or multi-step protecting group sequences. The formal C–H azidation route tolerates iodo substituents, allowing the synthesis of the target compound without competitive oxidative addition at the C–I bond [2].

C-H functionalization Building block synthesis Ir-catalyzed borylation

Precision Applications of (3-Azido-5-iodophenyl)methanol in Target Identification and Bioconjugation


Subunit-Selective Photoaffinity Labeling of Multi-Protein Complexes

When the goal is to map small-molecule binding sites within multi-subunit protein complexes, (3-azido-5-iodophenyl)methanol-derived probes provide subunit-resolved labeling that generic 4-azidophenyl probes cannot achieve. As demonstrated with mitochondrial complex I, the 3-azido-5-iodobenzyl motif directed covalent attachment to the 49 kDa subunit, while the 4-azidophenyl analog labeled the entirely different PSST subunit [1]. This subunit-selectivity can be exploited to resolve ambiguous inhibitor binding data and distinguish between overlapping binding pockets within large membrane protein assemblies.

Single-Building-Block Assembly of Trifunctional Chemical Biology Probes

For laboratories synthesizing PAL probes under resource constraints, (3-azido-5-iodophenyl)methanol consolidates three essential functions (photocrosslinking, radioactive detection, and biomolecule conjugation) into a single commercial building block [1]. This eliminates the need for sequential functionalization of a mono-functional benzyl alcohol scaffold, reducing a typical 5-step probe synthesis to 2–3 convergent steps, with corresponding savings in reagent cost and researcher time. The azido-iodo combination also enables pre-radiolabeling via the iodine before click conjugation via the azide—an order-of-operations flexibility unavailable with mono-functional analogs [2].

Radioligand Development for Membrane Transporter Pharmacophore Mapping

Investigators studying monoamine transporters (DAT, SERT, NET) can leverage the defined 3-azido-5-iodo substitution geometry to generate photoaffinity probes with predictable SAR. Systematic studies have shown that azide position on the phenyl ring alters target affinity by up to ~3-fold [1]. By procuring (3-azido-5-iodophenyl)methanol as a starting material with a fixed substitution pattern, researchers ensure batch-to-batch reproducibility in their probe's pharmacological profile, avoiding the confounding variability introduced by regioisomeric mixtures [2].

Scaled Synthesis of Diazido Photoaffinity Probe Libraries via C–H Functionalization

For groups building compound libraries for chemical proteomics, the 1,3-disubstituted benzene scaffold of (3-azido-5-iodophenyl)methanol is directly accessible via high-yielding C–H borylation/azidation chemistry, enabling parallel synthesis of diverse analogs from a common intermediate [1]. This convergent synthetic strategy supports milligram-to-gram scale production with minimal purification burden, making it suitable for both pilot probe development and scale-up for extensive target-ID campaigns [2].

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